1H-Benzimidazolium, 1,2-dimethyl-3-(3-sulfopropyl)-5-(trifluoromethyl)-, chloride, sodium salt
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Overview
Description
1H-Benzimidazolium, 1,2-dimethyl-3-(3-sulfopropyl)-5-(trifluoromethyl)-, chloride, sodium salt is a complex organic compound that belongs to the benzimidazolium family. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a benzimidazolium core with multiple functional groups, makes it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazolium, 1,2-dimethyl-3-(3-sulfopropyl)-5-(trifluoromethyl)-, chloride, sodium salt typically involves multiple steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions to form the benzimidazole core.
Functional Group Introduction:
Salt Formation: The final step involves the formation of the chloride and sodium salt by reacting the intermediate compound with hydrochloric acid and sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazolium, 1,2-dimethyl-3-(3-sulfopropyl)-5-(trifluoromethyl)-, chloride, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The functional groups on the benzimidazolium core can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
1H-Benzimidazolium, 1,2-dimethyl-3-(3-sulfopropyl)-5-(trifluoromethyl)-, chloride, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a catalyst or reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-Benzimidazolium, 1,2-dimethyl-3-(3-sulfopropyl)-5-(trifluoromethyl)-, chloride, sodium salt involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazolium, 1,2-dimethyl-3-(3-sulfopropyl)-, chloride, sodium salt: Lacks the trifluoromethyl group.
1H-Benzimidazolium, 1,2-dimethyl-5-(trifluoromethyl)-, chloride, sodium salt: Lacks the sulfopropyl group.
Uniqueness
The presence of both the sulfopropyl and trifluoromethyl groups in 1H-Benzimidazolium, 1,2-dimethyl-3-(3-sulfopropyl)-5-(trifluoromethyl)-, chloride, sodium salt imparts unique chemical and biological properties, making it distinct from similar compounds.
Properties
CAS No. |
68413-90-1 |
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Molecular Formula |
C13H15ClF3N2NaO3S |
Molecular Weight |
394.77 g/mol |
IUPAC Name |
sodium;3-[2,3-dimethyl-6-(trifluoromethyl)benzimidazol-3-ium-1-yl]propane-1-sulfonate;chloride |
InChI |
InChI=1S/C13H15F3N2O3S.ClH.Na/c1-9-17(2)11-5-4-10(13(14,15)16)8-12(11)18(9)6-3-7-22(19,20)21;;/h4-5,8H,3,6-7H2,1-2H3;1H;/q;;+1/p-1 |
InChI Key |
HVLXYARDVORZRK-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=C(N1CCCS(=O)(=O)[O-])C=C(C=C2)C(F)(F)F)C.[Na+].[Cl-] |
Origin of Product |
United States |
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